molecular formula C11H9F5OS B14056894 1-(4-(Difluoromethyl)-3-(trifluoromethylthio)phenyl)propan-2-one

1-(4-(Difluoromethyl)-3-(trifluoromethylthio)phenyl)propan-2-one

Cat. No.: B14056894
M. Wt: 284.25 g/mol
InChI Key: FSQHWORBLNVJSZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-(Difluoromethyl)-3-(trifluoromethylthio)phenyl)propan-2-one is an organic compound characterized by the presence of difluoromethyl and trifluoromethylthio groups attached to a phenyl ring, along with a propan-2-one moiety

Preparation Methods

One common synthetic route involves the use of trifluoromethyl phenyl sulfone as a precursor, which undergoes a series of reactions to introduce the desired functional groups . The reaction conditions often include the use of catalysts, specific temperatures, and solvents to facilitate the desired transformations.

Industrial production methods may involve scaling up these synthetic routes, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. The use of continuous flow reactors and other advanced technologies can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

1-(4-(Difluoromethyl)-3-(trifluoromethylthio)phenyl)propan-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include halogens, nucleophiles, and electrophiles.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.

Scientific Research Applications

1-(4-(Difluoromethyl)-3-(trifluoromethylthio)phenyl)propan-2-one has several scientific research applications:

    Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules with specific functional groups.

    Biology: It may be utilized in the study of biochemical pathways and interactions, particularly those involving fluorinated compounds.

    Medicine: The compound’s unique chemical properties make it a potential candidate for drug development, especially in designing molecules with improved pharmacokinetic properties.

    Industry: It can be employed in the production of specialty chemicals, agrochemicals, and materials with specific properties.

Mechanism of Action

The mechanism by which 1-(4-(Difluoromethyl)-3-(trifluoromethylthio)phenyl)propan-2-one exerts its effects involves interactions with molecular targets and pathways. The presence of fluorine atoms can enhance the compound’s stability and reactivity, allowing it to interact with specific enzymes, receptors, or other biomolecules. These interactions can modulate biochemical pathways, leading to desired biological effects.

Comparison with Similar Compounds

1-(4-(Difluoromethyl)-3-(trifluoromethylthio)phenyl)propan-2-one can be compared with other similar compounds, such as:

    1-(4-(Difluoromethyl)-2-(trifluoromethylthio)phenyl)propan-2-one: This compound has a similar structure but differs in the position of the trifluoromethylthio group.

    Trifluoromethyl phenyl sulfone: Used as a precursor in the synthesis of the target compound, it has different reactivity and applications.

    Fluorinated ketones: These compounds share the ketone functional group and fluorine atoms but may have different substituents and properties.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C11H9F5OS

Molecular Weight

284.25 g/mol

IUPAC Name

1-[4-(difluoromethyl)-3-(trifluoromethylsulfanyl)phenyl]propan-2-one

InChI

InChI=1S/C11H9F5OS/c1-6(17)4-7-2-3-8(10(12)13)9(5-7)18-11(14,15)16/h2-3,5,10H,4H2,1H3

InChI Key

FSQHWORBLNVJSZ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CC1=CC(=C(C=C1)C(F)F)SC(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.